Enzalutamide metabolite M10, also known as N-desmethyl enzalutamide, is a significant compound derived from enzalutamide, which is an androgen receptor inhibitor primarily used in the treatment of metastatic castration-resistant prostate cancer. This metabolite exhibits pharmacological properties that are crucial for understanding the drug's efficacy and safety profile.
Enzalutamide was developed by Medivation, Inc. and is marketed under the brand name Xtandi. It received approval from the United States Food and Drug Administration in 2012 for treating prostate cancer. Enzalutamide metabolite M10 is classified as a synthetic organic compound and is recognized for its role as an active metabolite of enzalutamide, contributing to the drug's therapeutic effects against prostate cancer .
The synthesis of enzalutamide metabolite M10 involves metabolic processes primarily facilitated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. In vitro studies indicate that CYP2C8 predominantly catalyzes the formation of N-desmethyl enzalutamide from enzalutamide .
The synthetic pathway can be summarized as follows:
Enzalutamide metabolite M10 participates in several metabolic reactions:
These reactions are essential for understanding the pharmacokinetics of the drug and its metabolites in clinical settings .
Enzalutamide metabolite M10 functions by inhibiting androgen receptor signaling pathways. It competes with androgens for binding to androgen receptors, thereby blocking their activation. This inhibition prevents androgen receptor translocation to the nucleus and subsequent gene transcription associated with prostate cancer cell proliferation.
These properties are crucial for determining the bioavailability and distribution of the metabolite within biological systems .
Enzalutamide metabolite M10 is primarily utilized in research related to prostate cancer therapies. Its applications include:
N-desmethylation of enzalutamide (M10 formation) is a cytochrome P450 (CYP)-mediated oxidation reaction. This process involves the oxidative removal of a methyl group from enzalutamide’s N-methyl moiety, resulting in the primary pharmacologically active metabolite N-desmethyl enzalutamide (NDE or M10) [3] [5]. The reaction proceeds via hydroxylation of the methyl carbon, forming an unstable hydroxymethyl intermediate that decomposes to formaldehyde and the secondary amine metabolite (M10). Kinetic studies using human liver microsomes demonstrate this pathway follows Michaelis-Menten kinetics, with an intrinsic clearance (CLint) of 49.7 µL/min/mg in humans [9].
Deuterium substitution studies (replacing hydrogen with deuterium at the N-methyl group) confirmed the rate-limiting nature of C-H bond cleavage. The observed kinetic isotope effect (KH/KD ≈ 2) indicated a 50–73% reduction in CLint in vitro, directly implicating the breaking of the C-H bond as the critical step [9]. This deuteration strategy significantly reduced M10 exposure in rats, validating the enzymatic mechanism.
Table 1: Key Kinetic Parameters for Enzalutamide N-Desmethylation
System | Vmax (pmol/min/mg) | Km (µM) | CLint (µL/min/mg) |
---|---|---|---|
Human Liver Microsomes | 78.9 ± 6.3 | 9.5 ± 1.2 | 8.3 |
Rat Liver Microsomes | 105.2 ± 8.7 | 7.1 ± 0.9 | 14.8 |
Data derived from metabolic stability assays [9]
CYP2C8 and CYP3A4 are the primary enzymes governing M10 formation, with distinct catalytic efficiencies:
Inhibition studies confirm these roles:
Table 2: Enzyme-Specific Parameters for M10 Formation
Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |
---|---|---|---|---|
CYP2C8 | 7.2 ± 0.8 | 0.53 ± 0.04 | 0.53 | 0.074 |
CYP3A4 | 32.1 ± 3.5 | 1.87 ± 0.12 | 1.87 | 0.058 |
Kinetic parameters from recombinant CYP systems [5]
Enzalutamide undergoes three primary metabolic routes, forming distinct metabolites:
M10 is further metabolized to M1 via hydrolysis, confirmed by rat plasma incubations showing M10→M1 conversion occurs ≥10x faster than enzalutamide→M1 [9]. Thus, the dominant metabolic network is:Enzalutamide → (CYP2C8/CYP3A4) → M10 → (amidases) → M1
Table 3: Characteristics of Major Enzalutamide Metabolites
Metabolite | Primary Formation Route | Pharmacological Activity | Relative Plasma Exposure | Elimination Pathway |
---|---|---|---|---|
M10 (NDE) | CYP2C8/CYP3A4 N-desmethylation | Active (similar to parent) | Equal to enzalutamide | Hydrolysis → M1 |
Carboxylic Acid (M1) | Amidases (hydrolysis) | Inactive | ~25% lower than parent | Urinary excretion |
Hydroxylated Derivatives | CYP3A4 oxidation | Negligible | Low (<5%) | Biliary excretion |
Significant species-specific differences in M10 formation impact preclinical translation:
These disparities necessitate cautious interpretation of rodent data:
Table 4: Cross-Species Differences in Enzalutamide Metabolism
Parameter | Human | Rat | Implication for Preclinical Translation |
---|---|---|---|
Dominant M10-forming enzyme | CYP2C8 | Cyp3a1/2 | Rat models underestimate CYP2C8-mediated DDIs |
M10 formation CLint | 8.3 µL/min/mg | 14.8 µL/min/mg | Overestimates M10 exposure in rats vs. humans |
M10→M1 hydrolysis rate | Moderate | High | Underestimates M1 exposure in rats |
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